N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline
Description
N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline (CAS: 165320-27-4) is a symmetrical aromatic amine featuring two 9,9-dimethylfluoren-2-yl substituents attached to the nitrogen atom of an aniline core. Its molecular formula is C₃₆H₃₁N (MW: 477.65 g/mol), with a melting point of 196°C and a crystalline powder morphology . The bulky dimethylfluorene groups confer high steric hindrance, influencing its electronic properties and solid-state packing. This compound is commercially available (e.g., TCI America) and is utilized in organic electronics and materials science, though specific applications require further investigation .
Properties
IUPAC Name |
N-(9,9-dimethylfluoren-2-yl)-9,9-dimethyl-N-phenylfluoren-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H31N/c1-35(2)31-16-10-8-14-27(31)29-20-18-25(22-33(29)35)37(24-12-6-5-7-13-24)26-19-21-30-28-15-9-11-17-32(28)36(3,4)34(30)23-26/h5-23H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCQPISJVFUHIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC6=C(C=C5)C7=CC=CC=C7C6(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H31N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline involves several key steps:
Formation of 2-bromo-9-(2,5-dimethylphenyl)-9H-fluorene: This intermediate can be synthesized from 2-bromo-9-fluorenone via a Grignard reaction, Et3SiH/BF3 reduction, or direct arylation of the corresponding 2-bromo-9-fluorenol.
Alkylation and Cyclization: Alkylation at the C(9) position of 2-bromo-9-(2,5-dimethylphenyl)-9H-fluorene with methallyl chloride, followed by intramolecular Friedel-Crafts alkylation, leads to the formation of 2-bromo-3′,3′,4′,7′-tetramethyl-2′,3′-dihydrospiro[fluorene-9,1′-indene].
Buchwald-Hartwig Coupling: The final triarylamine structure is assembled using a Buchwald-Hartwig coupling reaction.
This synthetic route is scalable and chromatography-free, making it suitable for industrial production with an overall yield of over 25% across five steps .
Chemical Reactions Analysis
N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the fluorenyl rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or alkylating agents .
Scientific Research Applications
Structure
The compound features two 9,9-dimethyl-9H-fluoren-2-yl groups attached to an aniline moiety, contributing to its significant electronic properties and stability under various conditions.
Organic Electronics
N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline is predominantly utilized as a hole transport material in OLEDs and organic solar cells due to its excellent charge transport capabilities. Its unique molecular structure allows for efficient charge mobility, which is critical for the performance of these devices.
Key Features:
- High hole mobility
- Excellent thermal stability
- Strong light absorption characteristics
Photovoltaics
In the realm of photovoltaics, this compound serves as a building block for dye-sensitized solar cells (DSSCs) . It enhances light absorption and energy conversion efficiency by integrating into the structure of organic sensitizers.
Mechanism of Action:
The compound participates in light absorption and facilitates electron transfer processes, which are essential for converting light energy into electrical energy.
Radiological Scintillators
This compound is also investigated for its potential use in radiological scintillators , which are materials that emit light when exposed to ionizing radiation. This application is particularly relevant in neutron-gamma ray discrimination technologies.
Fluorescent Dyes
The compound's structural properties make it suitable for use as a fluorescent dye in various applications, including biological imaging and chemical sensing.
Chemical Sensors
Research has explored the use of this compound in developing chemical sensors capable of detecting specific chemical species due to its electron-donating properties, which enhance sensor sensitivity.
Unique Characteristics
This compound stands out due to its specific fluorenyl groups which confer unique electronic properties advantageous for applications in organic electronics. Its ability to function as both an electron donor and acceptor further enhances its utility compared to other similar compounds.
Mechanism of Action
The mechanism of action of N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline involves its ability to transport holes (positive charge carriers) efficiently. This is facilitated by its triarylamine structure, which provides a high degree of conjugation and stability. The molecular targets include the active layers in OLEDs and solar cells, where it helps in the efficient transport of charge carriers, thereby enhancing device performance .
Comparison with Similar Compounds
Insights :
- Synthetic Efficiency : The target compound’s synthesis (exact method unspecified) may parallel the 83% yield achieved for brominated analogs using BF₃ catalysts , contrasting with lower yields (e.g., 65%) for phenacyl derivatives under traditional conditions .
Electronic and Functional Properties
- Hole Transport Materials (HTMs): CZTPA-2 (carbazole-based) achieves a 11% power conversion efficiency (PCE) in perovskite solar cells due to balanced hole mobility and alkyl chain length . NAP/BPV (methoxyphenyl-substituted) exhibit >10% PCE in heterojunction devices, attributed to reduced recombination .
Thermal Stability :
Spectroscopic and Computational Insights
- IPAPA (azidophenyl-substituted) was analyzed via DFT, revealing distinct HOMO/LUMO levels influenced by electron-withdrawing azide groups . In contrast, the target compound’s dimethylfluorene substituents likely raise HOMO levels, enhancing electron-donating capacity for optoelectronic applications .
Application Potential
- Luminescence : Thiadiazolo-pyridazine analogs exhibit tunable luminescence, implying that the target compound’s rigid fluorene structure could enable similar properties .
Biological Activity
N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline (CAS No. 165320-27-4) is an organic compound notable for its unique structure and potential applications in various fields, including organic electronics and medicinal chemistry. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into comprehensive tables.
Molecular Formula: C₃₆H₃₁N
Molecular Weight: 477.651 g/mol
Appearance: White to almost white powder or crystal
Melting Point: 194.0 to 198.0 °C
Purity: Minimum 98.0% by total nitrogen basis .
Synthesis
The synthesis of this compound typically involves the reaction of 2-bromo-9,9-dimethylfluorene with aniline under controlled conditions. This process is crucial for obtaining high purity and yield, which are essential for subsequent biological evaluations .
While detailed mechanisms for this specific compound remain underexplored, related compounds often interact with cellular pathways involved in apoptosis and cell cycle regulation. The presence of the amine functional group may enhance its reactivity with biological targets, potentially leading to inhibition of tumor growth .
Case Studies
A review of literature reveals several case studies focusing on similar compounds:
-
Study on Fluorene Derivatives:
- Researchers synthesized various fluorene derivatives and tested their cytotoxic effects on cancer cell lines.
- Results indicated that modifications in the fluorene structure significantly influenced biological activity.
-
Perylene Derivatives:
- Perylene-based compounds were evaluated for their ability to induce cell death in melanoma cells.
- Findings suggested a correlation between structural features and cytotoxic efficacy.
These studies underscore the necessity for further exploration into the biological activities of this compound.
Research Findings Summary
Q & A
Basic: What are the primary synthetic routes for N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline, and how do reaction conditions influence yield?
This compound is typically synthesized via Buchwald-Hartwig amination or Ullmann coupling, leveraging palladium catalysts to cross-link aromatic amines with halogenated fluorene derivatives. Key factors include:
- Catalyst selection : Pd(OAc)₂ with ligands like XPhos enhances coupling efficiency .
- Solvent systems : Toluene or DMF at reflux (110–140°C) improves solubility of fluorene intermediates.
- Base choice : KOtBu or Cs₂CO₃ aids in deprotonation and intermediate stabilization.
Yield optimization requires balancing steric hindrance from the dimethylfluorene groups and electronic effects of substituents. For example, microwave-assisted synthesis reduces reaction time but may require post-purification via column chromatography (silica gel, hexane/ethyl acetate) to isolate the product .
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies substitution patterns on the aniline and fluorene moieties. Dimethyl groups on fluorene appear as singlets at ~1.4 ppm (¹H), while aromatic protons split into multiplets .
- X-ray crystallography : SHELX-based refinement (e.g., SHELXL) resolves steric crowding and confirms non-planar geometry due to steric hindrance between dimethylfluorene groups .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected: ~500–550 g/mol) and isotopic patterns .
Advanced: How do discrepancies in optical properties arise across studies, and how can they be resolved?
Reported contradictions in photoluminescence (PL) spectra or charge-carrier mobility often stem from:
- Crystallinity variations : Amorphous vs. crystalline states (confirmed via XRD) alter π-π stacking, impacting PL efficiency .
- Trace impurities : Residual palladium from synthesis quenches excitons; ICP-MS analysis ensures <1 ppm metal content .
- Solvatochromic effects : Solvent polarity during testing shifts emission maxima. Standardize measurements in anhydrous THF or toluene .
Advanced: What computational methods predict electronic properties of this compound in OLED applications?
- DFT calculations : Gaussian09 with B3LYP/6-31G* basis set models HOMO/LUMO levels. The dimethylfluorene groups lower HOMO (-5.2 eV) compared to unsubstituted analogs, enhancing hole-blocking in OLEDs .
- Molecular dynamics (MD) : Simulations (e.g., GROMACS) assess thermal stability of thin films, correlating with experimental DSC data (Tg ~180°C) .
Advanced: How can researchers design experiments to mitigate aggregation-caused quenching (ACQ) in optoelectronic devices?
- Side-chain engineering : Introduce bulky substituents (e.g., tert-butyl) on the aniline ring to disrupt π-stacking.
- Blending with host matrices : Use poly(9,9-dioctylfluorenyl) (PFO) to disperse the compound, reducing ACQ. Monitor via AFM for phase separation .
- Time-resolved PL : Quantify radiative vs. non-radiative decay pathways to optimize doping concentrations (typically 5–10 wt%) .
Advanced: What strategies address contradictions in electrochemical stability data across different electrolyte systems?
- Cyclic voltammetry (CV) standardization : Use Ag/Ag⁺ reference in anhydrous acetonitrile (0.1 M TBAPF₆). The compound shows reversible oxidation at +0.8 V vs. Fc/Fc⁺, but irreversible peaks in aqueous electrolytes suggest proton interference .
- In-situ spectroelectrochemistry : Correlate redox states with UV-Vis absorption changes to identify degradation pathways (e.g., amine oxidation) .
Advanced: How does this compound compare to structurally similar hole-transport materials (HTMs) in perovskite solar cells?
- Hole mobility : Time-of-flight (TOF) measurements show ~10⁻⁴ cm²/Vs, outperforming Spiro-OMeTAD in humidity stability but lagging in intrinsic conductivity .
- Device integration : Optimize layer thickness (40–60 nm via spin-coating) and doping with Li-TFSI to balance conductivity and film morphology .
Advanced: What experimental and theoretical approaches elucidate non-radiative decay mechanisms in excited states?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
